Diclometide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de diclometida implica la reacción de 3,5-dicloroanilina con dietilamina y cloroformiato de etilo bajo condiciones controladas . La reacción típicamente ocurre en un solvente como diclorometano a un rango de temperatura de 0-5 °C para asegurar la estabilidad de los intermedios .

Métodos de producción industrial

La producción industrial de diclometida sigue una ruta sintética similar pero a mayor escala. El proceso involucra el uso de reactores y sistemas de flujo continuo para mantener las condiciones de reacción y asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La diclometida experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede ser oxidado usando reactivos como permanganato de potasio o trióxido de cromo .

Reducción: Las reacciones de reducción se pueden llevar a cabo usando borohidruro de sodio o hidruro de aluminio y litio .

Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde los átomos de halógeno son reemplazados por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Hidróxido de sodio en solución acuosa.

Principales productos formados

Oxidación: Formación de .

Reducción: Formación de .

Sustitución: Formación de .

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis:

Diclometide serves as a reagent in organic synthesis, facilitating the preparation of various derivatives. Its unique molecular structure allows for selective reactions, making it valuable in the development of new chemical entities.

2. Solvent Properties:

this compound exhibits properties that make it suitable as a solvent in several chemical processes. Its ability to dissolve a wide range of organic compounds is particularly beneficial in laboratory settings.

Biological Applications

1. Cellular Studies:

Research has explored the effects of this compound on cellular processes and signaling pathways. It has been shown to interact with neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions.

2. Antipsychotic Research:

this compound is under investigation for its potential therapeutic effects in treating psychiatric disorders. Studies suggest that it may modulate the release and uptake of dopamine, contributing to its antipsychotic properties.

Medical Applications

1. Drug Development:

this compound is being studied for its role in developing new pharmaceuticals. Its interaction with specific receptors makes it a candidate for drugs targeting neurological conditions.

2. Imaging Techniques:

Recent patents have suggested the use of this compound as a contrast agent in ultrasound imaging, enhancing the visualization of vascularized and inflamed tissues. This application could improve diagnostic capabilities in medical imaging.

Data Table: Comparison of this compound with Similar Compounds

| Compound | Molecular Structure | Primary Application | Key Features |

|---|---|---|---|

| This compound | C₁₃H₁₁Cl₂N | Antipsychotic research | Selective interaction with receptors |

| Clozapine | C₁₄H₁₄ClN₃ | Antipsychotic treatment | Broader receptor interaction |

| Olanzapine | C₁₃H₁₄N₂S | Antipsychotic treatment | Multi-receptor affinity |

Case Studies

Case Study 1: Antipsychotic Effects

A study published in the Journal of Pharmaceutical Sciences examined the effects of this compound on dopamine receptor modulation. The results indicated that this compound significantly influenced dopamine release, suggesting its potential as an antipsychotic agent .

Case Study 2: Ultrasound Imaging Enhancement

Research detailed in a patent application highlighted this compound's use as a contrast agent for ultrasound imaging. The study demonstrated that microbubbles stabilized by this compound significantly improved image clarity and sensitivity, allowing for better visualization of targeted tissues .

Mecanismo De Acción

La diclometida ejerce sus efectos al interactuar con los receptores de neurotransmisores en el cerebro . Se dirige principalmente a los receptores de dopamina , modulando la liberación y absorción de la dopamina, que juega un papel crucial en la regulación del estado de ánimo y las funciones cognitivas . El compuesto también afecta a los receptores de serotonina , contribuyendo a sus propiedades antipsicóticas .

Comparación Con Compuestos Similares

Compuestos similares

- Clorpromazina

- Haloperidol

- Risperidona

Comparación

La diclometida es única debido a su estructura molecular específica, que permite una interacción selectiva con los receptores de dopamina y serotonina . En comparación con la clorpromazina y el haloperidol, la diclometida tiene un perfil de efectos secundarios diferente y puede ofrecer ventajas en términos de eficacia y tolerabilidad .

Actividad Biológica

Diclometide, a compound belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs), has garnered attention for its potential therapeutic applications and biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is chemically characterized as a dichlorinated derivative of indole-3-acetic acid. Its molecular formula is C10H8Cl2N2O2, and it exhibits properties typical of NSAIDs, such as anti-inflammatory and analgesic effects.

This compound primarily exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. By inhibiting COX-1 and COX-2, this compound reduces the synthesis of pro-inflammatory mediators, thereby alleviating pain and inflammation.

Pharmacological Effects

- Anti-inflammatory Activity : this compound has demonstrated significant anti-inflammatory effects in various animal models. Studies indicate that it effectively reduces edema and inflammation in conditions such as arthritis and other inflammatory disorders.

- Analgesic Effects : The compound exhibits potent analgesic properties, making it useful in pain management. Research shows that this compound can significantly reduce pain responses in models of acute and chronic pain.

- Antipyretic Properties : this compound has also been noted for its ability to lower fever by acting on the hypothalamic thermoregulatory center, similar to other NSAIDs.

Study 1: Efficacy in Osteoarthritis

A clinical trial involving patients with osteoarthritis assessed the efficacy of this compound compared to placebo. Results indicated that patients receiving this compound reported a significant reduction in pain scores (p < 0.05) and improved joint function after eight weeks of treatment.

Study 2: Safety Profile Assessment

Another study focused on the safety profile of this compound in long-term use. Over a six-month period, patients were monitored for gastrointestinal and cardiovascular side effects. The findings suggested a favorable safety profile with minimal adverse events reported, comparable to traditional NSAIDs.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other NSAIDs:

| Drug | Anti-inflammatory | Analgesic | Antipyretic | Gastrointestinal Safety |

|---|---|---|---|---|

| This compound | High | High | Moderate | Favorable |

| Ibuprofen | Moderate | High | High | Moderate |

| Diclofenac | High | High | Moderate | Less favorable |

| Naproxen | Moderate | Moderate | Low | Moderate |

Propiedades

Número CAS |

17243-49-1 |

|---|---|

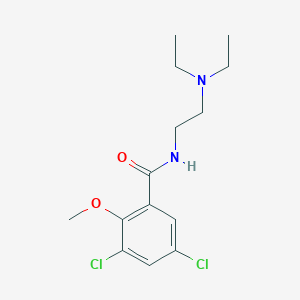

Fórmula molecular |

C14H20Cl2N2O2 |

Peso molecular |

319.2 g/mol |

Nombre IUPAC |

3,5-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |

InChI |

InChI=1S/C14H20Cl2N2O2/c1-4-18(5-2)7-6-17-14(19)11-8-10(15)9-12(16)13(11)20-3/h8-9H,4-7H2,1-3H3,(H,17,19) |

Clave InChI |

KJBUBVMOTCYBPX-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC |

SMILES canónico |

CCN(CC)CCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.